molecular formula C27H27N3O B2695038 1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-87-0

1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2695038
CAS No.: 847394-87-0
M. Wt: 409.533
InChI Key: XTJDSUKJLLUFOA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by its complex structure, which includes a pyrrolidinone ring, a benzimidazole moiety, and a phenethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Benzimidazole Moiety:

    • Starting with o-phenylenediamine and a suitable carboxylic acid or its derivative, the benzimidazole ring is formed through a condensation reaction.
    • Reaction conditions: Acidic medium, elevated temperatures (around 150-200°C).
  • Attachment of the Phenethyl Group:

    • The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
    • Reaction conditions: Anhydrous conditions, room temperature to moderate heating.
  • Formation of the Pyrrolidinone Ring:

    • The final step involves the cyclization of an appropriate intermediate to form the pyrrolidinone ring. This can be achieved through intramolecular cyclization reactions.
    • Reaction conditions: Basic or acidic medium, depending on the specific intermediates used.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrolidinone moiety.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in anhydrous ether, NaBH₄ in methanol or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific biological activity.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
  • 1-(3,4-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)piperidin-2-one
  • 1-(3,4-Dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)azetidin-2-one

This detailed overview provides a comprehensive understanding of 1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O/c1-19-12-13-23(16-20(19)2)30-18-22(17-26(30)31)27-28-24-10-6-7-11-25(24)29(27)15-14-21-8-4-3-5-9-21/h3-13,16,22H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJDSUKJLLUFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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